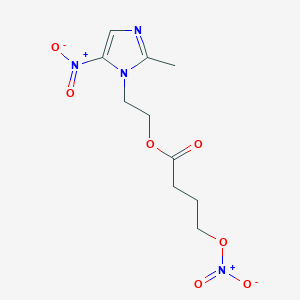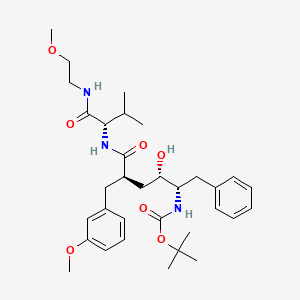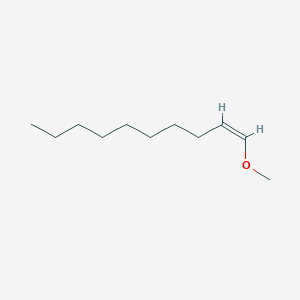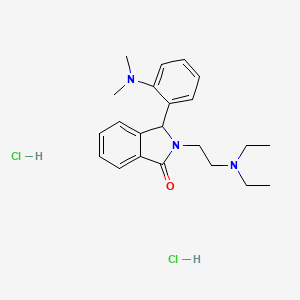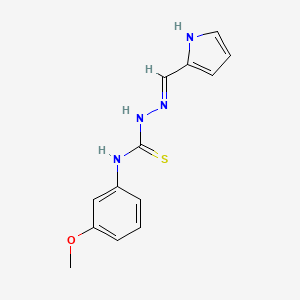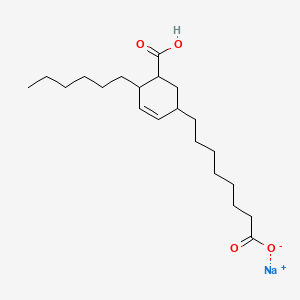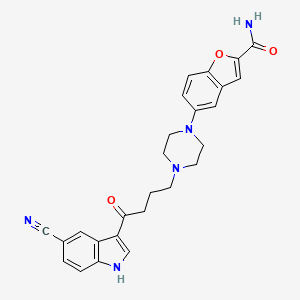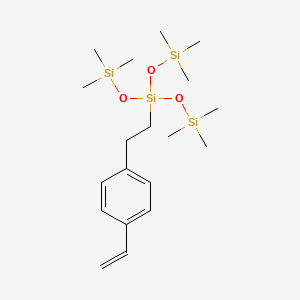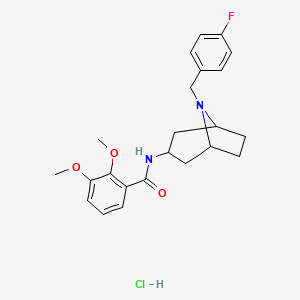
Songorine diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by its English synonym, Di-O-acetylsongorine .
- This compound has demonstrated various biological activities, including anti-cancer, antiarrhythmic, and anti-inflammatory effects.
- One of its potential applications is in the treatment of epithelial ovarian cancer (EOC) .
Songorine diacetate: is a diterpenoid alkaloid isolated from the genus .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for Songorine diacetate are not widely documented in the available literature.
- Further research may be needed to uncover detailed synthetic procedures and reaction conditions.
Chemical Reactions Analysis
- Songorine diacetate likely undergoes various chemical reactions due to its diterpenoid structure.
- Common types of reactions include oxidation, reduction, and substitution.
- Reagents and conditions used in these reactions would depend on the specific transformation.
- Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
- Songorine diacetate has potential applications in:
Chemistry: As a compound of interest for synthetic studies and structure-activity relationship investigations.
Biology: For understanding its impact on cellular processes and signaling pathways.
Medicine: Particularly in the context of EOC treatment.
Mechanism of Action
- The exact mechanism by which Songorine diacetate exerts its effects remains an area of ongoing research.
- It likely interacts with molecular targets, possibly including receptors or enzymes.
- Further studies are needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
- Songorine diacetate can be compared with other diterpenoid alkaloids.
- Unfortunately, the list of similar compounds is not readily available in the provided information.
Properties
CAS No. |
67806-01-3 |
|---|---|
Molecular Formula |
C26H35NO5 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
[(1R,2R,5R,7R,8R,9R,10R,13R,16S,17R)-7-acetyloxy-11-ethyl-13-methyl-6-methylidene-4-oxo-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] acetate |
InChI |
InChI=1S/C26H35NO5/c1-6-27-12-24(5)8-7-21(31-14(3)28)26-19(24)9-17(22(26)27)25-11-16(18(30)10-20(25)26)13(2)23(25)32-15(4)29/h16-17,19-23H,2,6-12H2,1,3-5H3/t16-,17+,19-,20-,21+,22-,23-,24+,25+,26+/m1/s1 |
InChI Key |
UWFHTWFQCDQGKI-UQLLBUQISA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4CC(=O)[C@H](C5)C(=C)[C@H]6OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


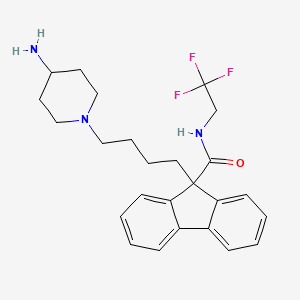
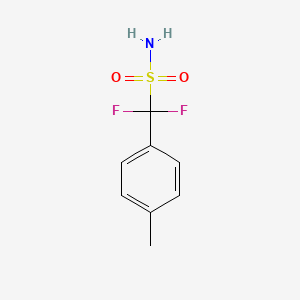
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
